molecular formula C10H13N B123564 (S)-1,2,3,4-tetrahydro-1-naphthylamine CAS No. 23357-52-0

(S)-1,2,3,4-tetrahydro-1-naphthylamine

Cat. No. B123564
CAS RN: 23357-52-0
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-JTQLQIEISA-N
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Description

(S)-1,2,3,4-tetrahydro-1-naphthylamine (THN) is an aromatic amine that is widely used in various scientific applications, such as organic synthesis, pharmaceutical research, and biochemistry. THN is a versatile compound, due to its ability to act as an electron donor and acceptor in different chemical reactions. In addition, THN has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Scientific Research Applications

(S)-1,2,3,4-tetrahydro-1-naphthylamine is widely used in scientific research, due to its versatile nature and its ability to act as an electron donor and acceptor in different chemical reactions. (S)-1,2,3,4-tetrahydro-1-naphthylamine has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, (S)-1,2,3,4-tetrahydro-1-naphthylamine has been used in the synthesis of various peptide-based drugs, as well as in the synthesis of various fluorescent probes and imaging agents. (S)-1,2,3,4-tetrahydro-1-naphthylamine has also been used to study the mechanism of action of various drugs, as well as to study the structure and function of various proteins.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-tetrahydro-1-naphthylamine is not fully understood, but it is thought to involve the formation of an intermediate, which then reacts with a nucleophile to form the desired product. The intermediate is formed by the reaction of the amine group of (S)-1,2,3,4-tetrahydro-1-naphthylamine with an electron-rich species, such as a hydrogen atom or an electron-rich carbon atom. The intermediate then reacts with a nucleophile, such as a carboxylic acid or a thiol, to form the desired product.
Biochemical and Physiological Effects
(S)-1,2,3,4-tetrahydro-1-naphthylamine has been found to have a variety of biochemical and physiological effects. In particular, (S)-1,2,3,4-tetrahydro-1-naphthylamine has been found to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and acetylcholinesterase. Additionally, (S)-1,2,3,4-tetrahydro-1-naphthylamine has been found to act as a modulator of various cellular processes, such as cell proliferation, apoptosis, and cell differentiation. Furthermore, (S)-1,2,3,4-tetrahydro-1-naphthylamine has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(S)-1,2,3,4-tetrahydro-1-naphthylamine has several advantages for lab experiments. In particular, (S)-1,2,3,4-tetrahydro-1-naphthylamine is relatively inexpensive and readily available, making it a cost-effective choice for research. Additionally, (S)-1,2,3,4-tetrahydro-1-naphthylamine is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, (S)-1,2,3,4-tetrahydro-1-naphthylamine is soluble in a variety of solvents, making it easy to handle and use in a variety of experiments.
However, (S)-1,2,3,4-tetrahydro-1-naphthylamine also has some limitations. In particular, (S)-1,2,3,4-tetrahydro-1-naphthylamine is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to undesired side products. Additionally, (S)-1,2,3,4-tetrahydro-1-naphthylamine is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for research on (S)-1,2,3,4-tetrahydro-1-naphthylamine. One potential direction is to further explore the mechanism of action of (S)-1,2,3,4-tetrahydro-1-naphthylamine, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of (S)-1,2,3,4-tetrahydro-1-naphthylamine, such as its use in the treatment of various diseases. Finally, further research could be conducted to explore the potential applications of (S)-1,2,3,4-tetrahydro-1-naphthylamine in the synthesis of various compounds, such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335744
Record name (+)-1,2,3,4-Tetrahydro-1-naphthylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23357-52-0
Record name (+)-1,2,3,4-Tetrahydro-1-naphthylamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminotetralin, (S)-
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Record name (+)-1,2,3,4-Tetrahydro-1-naphthylamine
Source EPA DSSTox
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Record name (1S)-1,2,3,4-tetrahydronaphthalen-1-amine
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Record name 1-AMINOTETRALIN, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (S)-1,2,3,4-Tetrahydro-1-naphthylamine enable the synthesis of enantiopure compounds?

A1: (S)-1,2,3,4-Tetrahydro-1-naphthylamine is commonly used as a resolving agent for racemic mixtures. [] This technique relies on the formation of diastereomeric salts with the racemic compound. These salts can be separated based on their different physical properties, like solubility. After separation, the desired enantiomer is regenerated from the salt. For example, it has been successfully used in the synthesis of enantiopure Fmoc-α-Methylvaline. []

Q2: What are the structural characteristics of (S)-1,2,3,4-Tetrahydro-1-naphthylamine relevant for its applications?

A2: (S)-1,2,3,4-Tetrahydro-1-naphthylamine features a chiral center at the carbon atom linked to the amine group. This chirality is crucial for its ability to differentiate between enantiomers in resolution processes. Furthermore, the amine group provides a site for further functionalization, allowing its incorporation into more complex chiral ligands.

Q3: How does (S)-1,2,3,4-Tetrahydro-1-naphthylamine impact the control of chirality in metal complexes?

A3: While (S)-1,2,3,4-Tetrahydro-1-naphthylamine can be used to synthesize chiral ligands, research indicates that it may not always provide optimal control over chirality at the metal center in certain complexes. Studies on zirconium aminopyridinato complexes surprisingly revealed that less rigid, conformationally flexible ligands like those derived from (S)-(-)-alpha-methylbenzylamine offer better stereochemical control compared to the more rigid (S)-1,2,3,4-tetrahydro-1-naphthyl analogues. [] This highlights the complexities of chiral induction and the importance of ligand structure in achieving high stereoselectivity.

Q4: Can you provide an example of how (S)-1,2,3,4-Tetrahydro-1-naphthylamine has been used in catalytic asymmetric synthesis?

A4: (S)-1,2,3,4-Tetrahydro-1-naphthylamine has been used to synthesize chiral ligands for rhodium complexes. [] These complexes demonstrated excellent catalytic activity and enantioselectivity in the asymmetric hydroboration of arylalkenes. This reaction, followed by amination steps, offers a valuable pathway for producing enantiomerically enriched arylamines, including the synthesis of (S)-1,2,3,4-tetrahydro-1-naphthylamine itself in high enantiomeric excess (95-97% ee). []

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